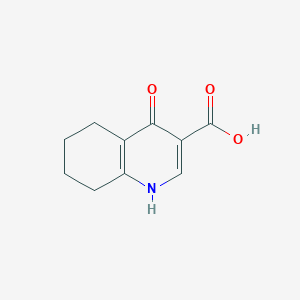

4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Übersicht

Beschreibung

4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a chemical compound with the CAS Number: 58781-08-1 . It has a molecular weight of 193.2 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of this compound and its derivatives often involves multicomponent reactions (MCRs) of diverse methodologies . One common method is the Hantzsch reaction, which is used widely for the synthesis of symmetrical and unsymmetrical DHPs . This reaction includes the cyclocondensation of an aldehyde, β-ketoester, 1,3-cyclohexanedione, and ammonia or ammonium acetate either in acetic acid or in refluxing ethanol .Molecular Structure Analysis

The molecular structure of this compound consists of a nitrogen-containing doubly unsaturated six-membered nucleus, termed a dihydropyridine (DHP) ring, and a cyclohexanone ring . The InChI code for this compound is 1S/C10H11NO3/c12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h5H,1-4H2,(H,11,12)(H,13,14) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 193.2 . It should be stored at a temperature between 28°C .Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

A study highlighted the synthesis of substituted 4-oxoquinoline-3-carboxylic acids, which demonstrated significant antibacterial activity against a broad spectrum of bacteria, including gram-positive and gram-negative strains. The research identified specific derivatives with potent antibacterial effects, indicating the potential of these compounds in developing new antibacterial agents (Miyamoto et al., 1990).

NMDA Receptor Antagonism

Another study investigated 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives, closely related to the core structure of 4-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid, for their in vitro antagonist activity at the glycine site on the NMDA receptor. The research provided insights into the conformational and stereochemical requirements for antagonistic activity, contributing to the understanding of NMDA receptor modulation (Carling et al., 1992).

Regioselectivity in Chemical Reactions

The regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide was explored to understand the chemical behavior of 4-oxoquinoline derivatives. This study employed DFT methods to evaluate the reaction paths and acid/base behavior, providing valuable information for synthetic chemistry applications involving similar quinoline compounds (Batalha et al., 2019).

Synthetic and Biological Studies

Research focused on the synthesis and evaluation of pyrido[2,3-b]quinoxaline derivatives, which are structurally related to this compound, revealed a series of compounds with high antibacterial activity. This underscores the significance of quinoline derivatives in creating new antibacterial agents (Glushkov et al., 1988).

Antitubercular Properties

A specific investigation into hetarylamides of 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid revealed conditions for obtaining these compounds and evaluated their antitubercular properties. The study provides a foundation for developing new antitubercular agents based on quinoline derivatives (Ukrainets et al., 2006).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds, such as 5-oxo-hexahydroquinoline derivatives, have been reported to exhibit a broad range of biological activities .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anticancer, and cardiotonic actions .

Eigenschaften

IUPAC Name |

4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h5H,1-4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPUUIQPWKBEJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10484973 | |

| Record name | 4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58781-08-1 | |

| Record name | 4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1601016.png)